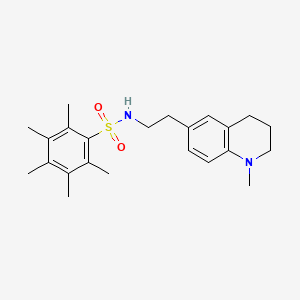

2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5,6-pentamethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-15-16(2)18(4)23(19(5)17(15)3)28(26,27)24-12-11-20-9-10-22-21(14-20)8-7-13-25(22)6/h9-10,14,24H,7-8,11-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAONMMCVXJVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzenesulfonamide moiety attached to a tetrahydroquinoline derivative, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. This inhibition disrupts the synthesis of essential nucleic acids.

- Case Study : A study involving derivatives of sulfonamides showed promising results against various strains of bacteria and fungi, indicating that modifications in the structure can enhance efficacy against resistant strains.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

- Inhibition of Pro-inflammatory Mediators : Research indicates that compounds with similar structures can inhibit leukotriene synthesis and other pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways.

- Case Study : In vitro studies demonstrated that related compounds reduced the expression of cyclooxygenase (COX) enzymes involved in inflammation.

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor properties:

- Mechanism : The compound may induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators.

- Research Findings : A recent study highlighted the cytotoxic effects of sulfonamide derivatives on different cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

- Absorption and Distribution : Preliminary data suggest good bioavailability and distribution characteristics similar to other sulfonamides.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against multiple strains |

| Anti-inflammatory Activity | Inhibits COX enzymes |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Absorption | Good bioavailability |

| Toxicity | Low acute toxicity |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide?

The synthesis of this compound typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) to introduce the 1-methyl group .

- Step 2 : Sulfonylation of the tetrahydroquinoline amine group using a benzenesulfonyl chloride derivative (e.g., 2,3,4,5,6-pentamethylbenzenesulfonyl chloride) in the presence of a base like triethylamine or NaOH to facilitate nucleophilic substitution .

- Step 3 : Alkylation of the secondary amine using a bromoethyl linker, ensuring controlled pH and temperature (~40–60°C) to avoid side reactions .

Key Considerations : Reaction purity is verified via TLC, and intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ 1.2–2.5 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Sparingly soluble in water; best dissolved in DMSO or DMF for biological assays. Solubility profiles can be optimized using co-solvents like PEG-400 .

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres. Stability studies (e.g., 24-hour PBS buffer at pH 7.4) are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups, sulfonamide linker) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methyl Groups : The pentamethyl substitution on the benzene ring enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

- Sulfonamide Linker : The –SO₂NH– group facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinase targets), as seen in analogous sulfonamide derivatives .

- Experimental Design : Compare IC₅₀ values of methyl-substituted analogs using enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Q. What are the potential mechanisms of action for this compound in enzymatic or cellular systems?

- Hypotheses :

- Validation Methods :

Q. How can researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Root Causes :

- Mitigation : Standardize protocols (e.g., CLIA guidelines) and include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .

Q. What in silico methods are suitable for predicting ADMET properties?

- Computational Tools :

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS .

- QSAR Models : Train models on PubChem datasets to predict logP, CYP450 inhibition, and hERG liability .

- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can environmental impact and degradation pathways be studied for this compound?

- Ecotoxicology :

- Fate Studies : Use HPLC-MS/MS to track degradation in simulated wastewater (pH 7–9, UV light exposure) .

- Toxicity Assays : Evaluate effects on Daphnia magna or algae growth inhibition (OECD Test 201) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.